molecular formula C8H8Br2N4 B12368980 2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide

2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide

Cat. No.: B12368980
M. Wt: 319.98 g/mol
InChI Key: VMYFCUKMGMFQNH-YIXHJXPBSA-N
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Description

AC-263093 is a selective agonist for the neuropeptide FF receptor type 2 (NPFFR2). This compound has shown potential in reversing opiate tolerance and has been studied for its anxiolytic effects. It functionally activates NPFFR2 and blocks the activation of NPFFR1, making it a valuable tool in neuropharmacological research .

Preparation Methods

The synthesis of AC-263093 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, involving bromination and coupling reactions .

Chemical Reactions Analysis

AC-263093 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AC-263093 has a wide range of scientific research applications:

Mechanism of Action

AC-263093 exerts its effects by selectively activating the NPFFR2 receptor and blocking the activation of NPFFR1. This dual action helps in modulating the neuropeptide FF receptor system, which plays a crucial role in pain perception, stress response, and anxiety. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis and the expression of c-Fos protein in the hypothalamic paraventricular nucleus .

Comparison with Similar Compounds

AC-263093 is unique in its selective activation of NPFFR2 and blocking of NPFFR1. Similar compounds include:

AC-263093 stands out due to its dual action on NPFFR2 and NPFFR1, making it a valuable compound for studying the neuropeptide FF receptor system and its associated physiological effects.

Properties

Molecular Formula

C8H8Br2N4

Molecular Weight

319.98 g/mol

IUPAC Name

2-[(E)-(3,4-dibromophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+

InChI Key

VMYFCUKMGMFQNH-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)Br)Br

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)Br)Br

Origin of Product

United States

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